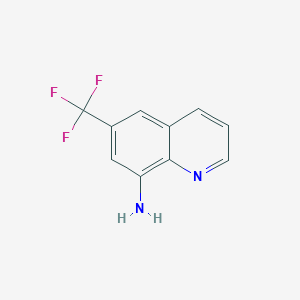
6-(Trifluoromethyl)quinolin-8-amine
Overview
Description
6-(Trifluoromethyl)quinolin-8-amine is a synthetic compound with the molecular formula C10H7F3N2 and a molecular weight of 212.17 g/mol
Mechanism of Action
Target of Action
6-Trifluoromethyl-8-quinolinamine is a synthetic compound that has been found to exhibit potent in vitro antimalarial activity . The primary targets of this compound are the parasites causing malaria, particularly Plasmodium species such as Plasmodium falciparum and Plasmodium vivax . These parasites are responsible for the most prevalent protozoan parasitic diseases worldwide .
Mode of Action
It is known that quinoline-based compounds, like 6-trifluoromethyl-8-quinolinamine, interfere with heme metabolism . This disruption of heme metabolism is detrimental to the Plasmodium parasites, inhibiting their growth and survival .
Biochemical Pathways
The biochemical pathways affected by 6-Trifluoromethyl-8-quinolinamine are primarily those involved in the life cycle of the Plasmodium parasites . By interfering with heme metabolism, the compound disrupts the parasites’ ability to proliferate and survive within the host . The downstream effects of this disruption include a reduction in the number of parasites and alleviation of the symptoms of malaria .
Pharmacokinetics
The compound’s potent in vitro antimalarial activity suggests that it may have favorable bioavailability .
Result of Action
The result of the action of 6-Trifluoromethyl-8-quinolinamine is a significant reduction in the number of Plasmodium parasites within the host . This leads to an alleviation of the symptoms of malaria. Importantly, the compound has been found to be effective against both drug-sensitive and drug-resistant strains of Plasmodium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)quinolin-8-amine typically involves the reaction of quinoline derivatives with trifluoromethylating agents. One common method is the reaction of 8-nitro-6-(trifluoromethyl)quinoline with reducing agents to yield this compound . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as ammonium persulfate at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced amine derivatives.
Scientific Research Applications
6-(Trifluoromethyl)quinolin-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its antimalarial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 8-Quinolinamine
- 6-Methyl-8-quinolinamine
- 6-Chloro-8-quinolinamine
Uniqueness
6-(Trifluoromethyl)quinolin-8-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, stability, and ability to interact with biological targets compared to its non-fluorinated analogs.
Properties
IUPAC Name |
6-(trifluoromethyl)quinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-4-6-2-1-3-15-9(6)8(14)5-7/h1-5H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBHAJLHWDFULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


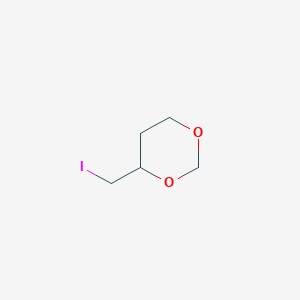
![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1532313.png)
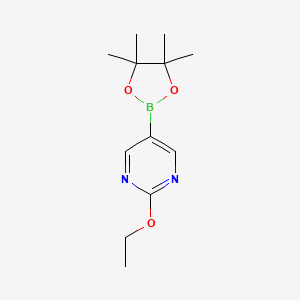
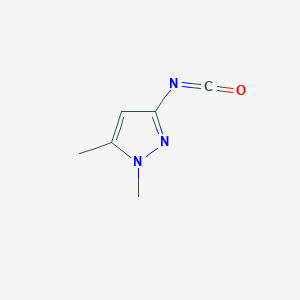
![tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B1532317.png)
![trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine](/img/structure/B1532318.png)
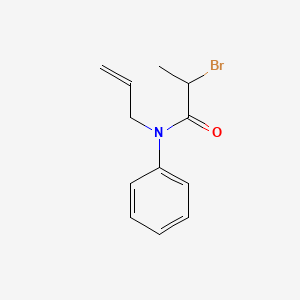
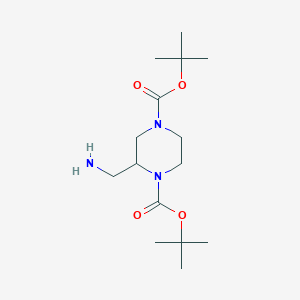
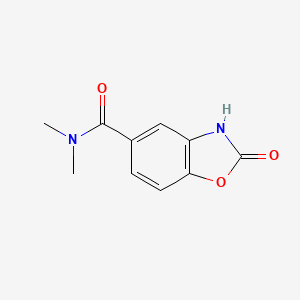


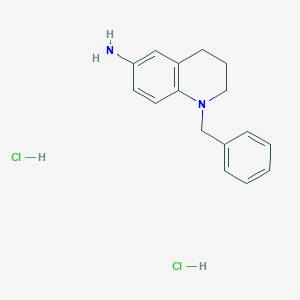
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1532329.png)
![[(6-fluoro-1H-indazol-3-yl)methyl]amine](/img/structure/B1532331.png)
